

X-ray crystallography of 1-Bicyclo[2.2.1]hept-2-ylethanamine derivatives

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Compound of Interest

Compound Name:	1-Bicyclo[2.2.1]hept-2-ylethanamine
Cat. No.:	B112350

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A Comparative Guide to the Structural Elucidation of 1-Bicyclo[2.2.1]hept-2-ylethanamine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

For researchers, scientists, and drug development professionals engaged in the study of bicyclo[2.2.1]heptane derivatives, precise structural characterization is paramount. The rigid bicyclic scaffold of these compounds imparts unique three-dimensional conformations that are critical to their biological activity and physicochemical properties. While X-ray crystallography stands as the definitive method for determining solid-state structure, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of **1-Bicyclo[2.2.1]hept-2-ylethanamine** derivatives and related compounds.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the crystalline state, offering precise atomic coordinates, bond lengths, and bond angles. Although specific crystallographic data for **1-Bicyclo[2.2.1]hept-2-ylethanamine** derivatives are not readily available in the public domain, the analysis of closely related bicyclo[2.2.1]heptane structures provides a valuable reference.

Representative Crystallographic Data

Below are crystallographic data for two representative bicyclo[2.2.1]heptane derivatives, illustrating the type of quantitative information obtained from X-ray diffraction analysis.

Table 1: Crystallographic Data for (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2'-[1]dioxolane]-4-carboxylic Acid[2]

Parameter	Value
Chemical Formula	C ₁₈ H ₂₄ O ₄ S
Molecular Weight	336.43
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.5420 (2)
b (Å)	11.7946 (2)
c (Å)	13.2997 (3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1653.67 (6)
Z	4
Temperature (K)	294 (2)
R-factor	0.036

Table 2: Crystallographic Data for rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3'-indol]-2'-amine[3]

Parameter	Value
Chemical Formula	C ₁₄ H ₁₆ N ₂
Molecular Weight	212.29
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	19.2145 (14)
b (Å)	11.3371 (8)
c (Å)	10.3399 (7)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2252.4 (3)
Z	8
Temperature (K)	173
R-factor	0.046

Experimental Protocol for Single-Crystal X-ray Diffraction

A typical workflow for single-crystal X-ray diffraction involves the following steps:

- Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent system. This is often the most challenging step.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.^[4]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data

from all possible orientations.[5][6]

- **Structure Solution:** The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.[5]
- **Structure Refinement:** The initial structural model is refined by least-squares methods to best fit the observed diffraction data, yielding the final atomic coordinates, bond lengths, and angles.[2][3]



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Caption: General workflow for single-crystal X-ray crystallography.

Spectroscopic Alternatives for Structural Analysis

While X-ray crystallography provides a static solid-state structure, spectroscopic methods offer insights into the molecule's structure in solution, its connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[1][7] For bicyclo[2.2.1]heptane derivatives, ^1H and ^{13}C NMR are essential for confirming the carbon skeleton and determining the stereochemistry (exo vs. endo) of substituents.

Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy

Feature	X-ray Crystallography	NMR Spectroscopy
Sample Phase	Solid (single crystal)	Solution
Information	Atomic coordinates, bond lengths/angles	Connectivity, stereochemistry, dynamics
Resolution	High (atomic)	Lower, depends on technique
Molecular Size	No upper limit (if crystals form)	Generally limited to < 50 kDa
Dynamics	Limited (thermal motion)	Provides information on conformational changes

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
- Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks are analyzed to assign signals and determine the molecular structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.^{[8][9]} High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can offer clues about the structure.

Table 4: Advantages and Disadvantages of Mass Spectrometry

Advantages	Disadvantages
High sensitivity (ppm to ppb levels)[10]	Does not provide stereochemical information
Provides accurate molecular weight[9]	Isomers can be difficult to distinguish[9]
Can be coupled with chromatography (GC-MS, LC-MS)	Fragmentation can be complex to interpret

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: The sample solution is infused into the mass spectrometer's ion source.
- Ionization: The sample is ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).[11]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1-Bicyclo[2.2.1]hept-2-ylethanamine** derivatives, characteristic peaks for N-H (amine), C-H (alkane), and potentially other functional groups can be identified. It can also provide information on the conformational state of molecules.[12][13]

Table 5: Key FTIR Absorptions for Bicyclo[2.2.1]hept-2-ylethanamine Derivatives

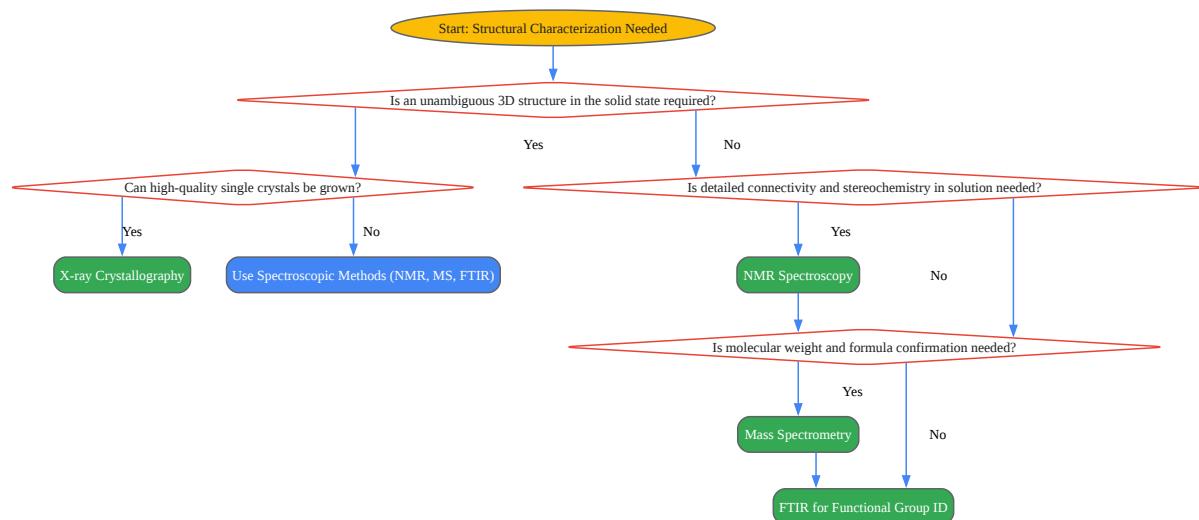
Functional Group	Wavenumber (cm ⁻¹)
N-H stretch (primary amine)	3300-3500
C-H stretch (alkane)	2850-3000
N-H bend (primary amine)	1590-1650

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.
- Spectral Analysis: The absorption bands are analyzed to identify the functional groups present.

Choosing the Right Technique: A Decision Guide

The choice of analytical technique depends on the specific research question and the nature of the sample.

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Caption: Decision flowchart for selecting a structural analysis technique.

Conclusion

For the comprehensive structural characterization of **1-Bicyclo[2.2.1]hept-2-ylethanamine** derivatives, an integrated approach is most effective. X-ray crystallography provides

unparalleled detail on the solid-state conformation, which is crucial for understanding intermolecular interactions in the crystalline phase. This should be complemented by NMR spectroscopy to determine the structure and dynamics in solution, mass spectrometry to confirm the molecular weight and formula, and FTIR spectroscopy to verify the presence of key functional groups. Together, these techniques provide a holistic understanding of the molecule's structure, which is essential for rational drug design and development.

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